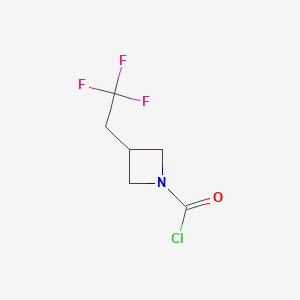

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride

Description

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride is a specialized organofluorine compound featuring a reactive carbonyl chloride group attached to an azetidine (four-membered nitrogen-containing ring) substituted with a 2,2,2-trifluoroethyl moiety. This structure confers unique physicochemical properties, including enhanced electrophilicity at the carbonyl center and increased metabolic stability due to the fluorine substituents . The trifluoroethyl group reduces basicity at the azetidine nitrogen via electron-withdrawing inductive effects, improving membrane permeability and bioavailability in drug candidates .

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJHFQGWCOZXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with 2,2,2-trifluoroethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with water as the solvent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted azetidine derivatives.

Hydrolysis: 3-(2,2,2-Trifluoroethyl)azetidine-1-carboxylic acid.

Reduction: 3-(2,2,2-Trifluoroethyl)azetidine-1-methanol.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Compounds :

- The compound can serve as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to introduce azetidine moieties into larger molecular frameworks, which are often found in drug candidates targeting various therapeutic areas such as oncology and infectious diseases .

- Development of Inhibitors :

- Peptide and Protein Modifications :

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- Organocatalysis :

Case Studies

- A study demonstrated the successful synthesis of a series of azetidine-based lipase inhibitors using 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride as a key intermediate. The synthesized compounds exhibited IC50 values in the low micromolar range against target enzymes, indicating their potential as therapeutic agents .

- Another research article highlighted the use of this compound in developing peptide analogs that show enhanced biological activity compared to their natural counterparts. These modifications were achieved through selective acylation reactions facilitated by the carbonyl chloride group .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The azetidine ring provides a unique structural framework that can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between 3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride and related fluorinated compounds:

Research Findings and Industrial Relevance

- Pharmaceutical Applications : Fluorinated azetidines are increasingly explored in kinase inhibitor design, as seen in the pyrrolidine carboxamide derivative (), where the trifluoroethyl group improves target engagement and pharmacokinetics .

- Synthetic Challenges : The discontinued status of 3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl chloride suggests scalability or stability issues, underscoring the need for optimized synthetic routes for trifluoroethyl-substituted analogues.

- Safety and Handling : Like other acid chlorides, this compound likely requires stringent moisture-free conditions and poses corrosion risks, consistent with hazard warnings for trifluoromethanesulfonyl chloride .

Biological Activity

3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride is a fluorinated compound that presents significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications. This article reviews the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : CHClFN\O

- Molecular Weight : 197.56 g/mol

- CAS Number : 1339115-53-5

Biological Activity Overview

Research indicates that compounds containing azetidine rings, particularly those with fluorinated substituents like trifluoroethyl groups, exhibit notable biological activities. The azetidine structure imparts conformational rigidity, which can enhance binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects is primarily through:

- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes such as carboxylesterase (CaE) and acetylcholinesterase (AChE), which are critical in various biochemical pathways .

- Receptor Modulation : The fluorinated nature of the compound suggests enhanced interactions with receptors compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cycloaddition Reactions : Utilizing imines and carbonyl compounds to form azetidine derivatives.

- Direct Fluorination : Introducing the trifluoroethyl group via electrophilic fluorination techniques.

Case Study 1: Inhibition of Carboxylesterase

A study demonstrated that polyfluoroalkyl compounds exhibit selective inhibition of CaE. The introduction of a trifluoroethyl moiety significantly enhanced inhibitory activity compared to other alkyl groups. The IC values for related compounds were reported in the low nanomolar range, indicating potent biological activity .

| Compound | IC (nM) | Biological Target |

|---|---|---|

| Compound A | 0.88 | MAGL |

| Compound B | 10 | MAGL |

| This compound | TBD | TBD |

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that azetidine derivatives can effectively bind to active sites of target enzymes. The presence of the trifluoroethyl group alters the electronic properties of the molecule, enhancing binding interactions compared to non-fluorinated counterparts .

Potential Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for developing new enzyme inhibitors or receptor modulators.

- Research Tools : For studying enzyme kinetics and mechanisms in biochemical pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride, and how do reaction conditions influence yield?

- The compound can be synthesized via sequential alkylation and acylation. First, azetidine is alkylated with 2,2,2-trifluoroethyl iodide/bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 3-(2,2,2-trifluoroethyl)azetidine. This intermediate is then treated with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous dichloromethane to introduce the carbonyl chloride group. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (0–25°C) to minimize side reactions. Analogous methods for benzoyl chloride derivatives highlight the critical role of chlorinating agents in acyl chloride formation .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and reactivity?

- The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and low polarizability. This substituent reduces basicity of the adjacent azetidine nitrogen, as seen in fluorinated amines, improving membrane permeability . The electron-withdrawing effect also activates the carbonyl chloride toward nucleophilic substitution, facilitating reactions with amines or alcohols under mild conditions .

Q. What purification and characterization methods are critical for ensuring compound integrity?

- Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Purity is confirmed via HPLC (>95%), while structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, trifluoroethyl groups exhibit characteristic ¹⁹F NMR shifts near -70 ppm, and carbonyl chloride signals appear at ~170 ppm in ¹³C NMR .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved in mechanistic studies?

- Contradictions may arise from assay-specific variables, such as bacterial strain susceptibility or cell line metabolic profiles. For instance, Gram-positive bacteria (e.g., S. aureus) may show higher sensitivity due to membrane permeability differences compared to Gram-negative species. Dose-response curves (IC₅₀ values) and orthogonal assays (e.g., live/dead staining vs. ATP quantification) should be cross-validated. Fluorinated compounds often exhibit off-target effects via nonspecific protein binding, necessitating counter-screens against human cell lines .

Q. What strategies optimize regioselectivity during nucleophilic substitution reactions with this compound?

- Steric and electronic factors dictate reactivity. The azetidine ring’s constrained geometry directs nucleophiles (e.g., amines) toward the less hindered carbonyl chloride. Computational modeling (DFT) can predict transition-state energies, while solvent polarity (e.g., DMF vs. THF) modulates reaction rates. For example, polar aprotic solvents stabilize charged intermediates, enhancing substitution efficiency .

Q. How do computational models predict interactions between this compound and biological targets (e.g., enzymes)?

- Molecular docking (AutoDock Vina) and MD simulations reveal binding modes. The trifluoroethyl group’s hydrophobicity may occupy hydrophobic pockets in proteins (e.g., VEGFR-2), while the carbonyl chloride forms hydrogen bonds with catalytic residues. Free-energy perturbation (FEP) calculations quantify binding affinities, aligning with experimental IC₅₀ data from kinase inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risks arise during alkylation of azetidine. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) can preserve stereochemistry. Process optimization (e.g., continuous flow reactors) minimizes thermal degradation, while in-line FTIR monitors reaction progress. Industrial-scale phosgene handling requires strict safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.